molecular formula C20H27NO B8525037 N-2-adamantyl-2-methyl-2-phenylpropanamide

N-2-adamantyl-2-methyl-2-phenylpropanamide

Cat. No. B8525037
M. Wt: 297.4 g/mol
InChI Key: RCKNTALHDWDEIQ-UHFFFAOYSA-N
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Patent
US07528282B2

Procedure details

A solution of 2-adamantanamine hydrochloride (38 mg, 0.20 mmol), 2-phenylisobutyric acid (30 mg, 0.19 mmol), and O-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate (TBTU) (65 mg, 0.20 mmol) in N,N-dimethylacetamide (DMA) (2 mL) and DIEA (80 μL, 0.46 mmol) was stirred for 16 hours at 23° C. The reaction mixture was analyzed by LC/MS and deterinined to be near completion. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in DMSO/MeOH (1:1, 1.5 mL) and purified by preparative HPLC on a Waters Synmetry C8 column (25 mm×100 mm, 7 um particle size) using a gradient of 10% to 100% acetonitrile:aqueous ammonium acetate (10 mM) over 8 minutes (10 minute run time) at a flow rate of 40 mL/minute on reverse phase HPLC to afford the title compound upon concentration under reduced pressure. 1H NMR (300 MHz, DMSO-d6) δ 7(m, 4H), 7.24 (m, 1H), 6.16 (d, J=6.9 Hz, 1H), 3.78 (m, 1H), 1.74 (m, 7H), 1.64 (m, 3H), 1.55 (m, 2H), 1.48 (s, 6H), 1.41 (m, 2H); MS (DCI+) m/z 298 (M+H)+.
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
[Compound]
Name
O-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
80 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH:3]1[NH2:12])[CH2:9]2.[C:13]1([C:19]([CH3:24])([CH3:23])[C:20]([OH:22])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CCN(C(C)C)C(C)C>CN(C)C(=O)C>[C:20]([O-:22])(=[O:21])[CH3:19].[NH4+:12].[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH:3]1[NH:12][C:20](=[O:21])[C:19]([CH3:23])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:24])[CH2:9]2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
Cl.C12C(C3CC(CC(C1)C3)C2)N
Name
Quantity
30 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(C)C
Name
O-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
Quantity
65 mg
Type
reactant
Smiles
Name
Quantity
80 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DMSO/MeOH (1:1, 1.5 mL)
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC on a Waters Synmetry C8 column (25 mm×100 mm, 7 um particle size)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)NC(C(C)(C2=CC=CC=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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